molecular formula C7H11N3O2S B1362731 ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 1219817-46-5

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No.: B1362731
CAS No.: 1219817-46-5
M. Wt: 201.25 g/mol
InChI Key: BHMFBKSVLSRJAT-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate possesses the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.25 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1219817-46-5, with the alternative systematic name 1H-Pyrazole-4-carboxylic acid, 5-amino-3-(methylthio)-, ethyl ester. The canonical Simplified Molecular-Input Line-Entry System representation is CCOC(=O)C1=C(NN=C1SC)N, which precisely describes the connectivity of all atoms within the molecular structure. The International Chemical Identifier string is InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10), providing a standardized method for representing the compound's structure.

The structural architecture of this compound features a pyrazole ring system with specific substitution patterns that define its chemical behavior. The pyrazole core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 2, with the amino group positioned at carbon-5, the methylthio group at carbon-3, and the ethyl carboxylate functionality at carbon-4. This substitution pattern creates a unique electronic environment within the molecule, where the electron-donating amino group at position 5 contrasts with the electron-withdrawing carboxylate group at position 4, while the methylthio group at position 3 provides additional electronic modulation. The molecular geometry exhibits characteristics typical of pyrazole derivatives, with the heterocyclic ring maintaining planarity and the substituents adopting conformations that minimize steric interactions while optimizing electronic effects.

The compound's three-dimensional structure can be described through various computational parameters, including a calculated boiling point of 409.8 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.4 ± 0.1 grams per cubic centimeter. These physical properties reflect the compound's molecular architecture and intermolecular interactions, which are influenced by the presence of hydrogen bonding capabilities through the amino group and potential sulfur interactions through the methylthio substituent. The ethyl ester functionality contributes to the compound's overall polarity and solubility characteristics, making it suitable for various synthetic applications and chemical transformations.

Historical Context and Discovery

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized substituted pyrazoles through the reaction of β-diketones with hydrazine derivatives. This foundational work established the fundamental synthetic methodology that would later be adapted and refined for the preparation of numerous pyrazole derivatives, including amino-substituted variants. The historical significance of Knorr's discovery cannot be overstated, as it provided the chemical community with a reliable and versatile approach to accessing pyrazole-based compounds that would eventually find applications across multiple disciplines including medicinal chemistry, agricultural chemistry, and materials science.

The specific synthesis of this compound emerged from subsequent developments in pyrazole chemistry that focused on introducing diverse functional groups at specific positions of the heterocyclic ring system. The synthesis processes for such compounds typically involve the use of specialized starting materials such as ethoxy methylene ethyl cyanoacetate and methylthio-containing intermediates. These synthetic approaches have evolved to incorporate modern methodological advances, including the use of specific solvents like toluene and controlled reaction conditions that optimize yield and selectivity. The development of efficient synthetic routes to amino-substituted pyrazoles has been driven by the recognition of their potential biological activities and their utility as synthetic intermediates for more complex molecular architectures.

The historical progression of pyrazole synthesis methodology has encompassed various strategic approaches, including cyclocondensation reactions of hydrazine derivatives with acetylenic ketones, vinyl ketones, and other electrophilic partners. These methodological developments have provided multiple pathways for accessing pyrazole derivatives with different substitution patterns, enabling researchers to explore structure-activity relationships and optimize molecular properties for specific applications. The evolution of synthetic methodology has also included the development of regioselective approaches that allow for precise control over the positioning of functional groups on the pyrazole ring system, which is particularly important for compounds like this compound where the specific substitution pattern is crucial for desired properties.

Relevance in Heterocyclic Chemistry

This compound occupies a significant position within the broader context of heterocyclic chemistry due to its multifunctional nature and synthetic versatility. The compound serves as an important building block for the construction of fused heterocyclic systems, particularly pyrazolo-fused derivatives that have garnered considerable attention in medicinal chemistry research. The presence of multiple reactive sites within the molecule, including the amino group, the methylthio functionality, and the ethyl ester moiety, provides numerous opportunities for chemical elaboration and transformation into more complex molecular architectures. This structural diversity enables the compound to participate in various types of chemical reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes that can lead to the formation of polycyclic systems with enhanced biological activities.

The relevance of this compound in heterocyclic chemistry extends to its role as a precursor for the synthesis of pyrazolo[3,4-b]pyridine and pyrano[2,3-c]pyrazole derivatives through multicomponent reactions. These transformations demonstrate the compound's utility in diversity-oriented synthesis approaches, where a single starting material can be converted into multiple structurally diverse products through appropriate choice of reaction partners and conditions. The ability to generate molecular diversity from a common starting point is particularly valuable in drug discovery efforts, where the exploration of chemical space around privileged scaffolds like pyrazoles can lead to the identification of compounds with improved biological properties.

Furthermore, the compound's significance in heterocyclic chemistry is underscored by its participation in various mechanistic pathways that involve interaction with biological targets such as enzymes and receptors. The structural features of this compound, particularly the amino group and the electron-rich pyrazole ring system, enable it to engage in hydrogen bonding interactions and π-π stacking with biological macromolecules. These interaction modes are fundamental to the biological activity observed for many pyrazole derivatives and contribute to their utility in medicinal chemistry applications. The compound's relevance is further enhanced by its stability under standard laboratory conditions while remaining reactive enough to undergo controlled chemical transformations, making it an ideal intermediate for synthetic chemistry applications.

Property Value Reference
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
CAS Number 1219817-46-5
Boiling Point 409.8 ± 45.0°C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
MDL Number MFCD01108198
InChI Key BHMFBKSVLSRJAT-UHFFFAOYSA-N

Properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBKSVLSRJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Raw Materials : A 40% aqueous solution of methyl hydrazine and ethoxy methylene ethyl cyanoacetate are used as starting materials.
  • Solvent : Toluene is employed to dissolve the reactants.
  • Reaction Conditions :
    • The temperature is maintained between 20–25°C during the addition of methyl hydrazine.
    • The mixture is stirred for 1–3 hours at this temperature.
    • The reaction mixture is then heated to reflux for 2 hours.
  • Post-Reaction Treatment :
    • After refluxing, the mixture is cooled to approximately 10°C.
    • The precipitate is filtered, dried, and identified as pyrazole amine.

Advantages

  • High product yield.
  • Shortened reaction time.
  • No emission of hazardous waste products, making it suitable for industrial-scale production.

Synthesis Using Ethyl Bis-Methylthio-2-Cyanoacrylate

Another method involves the use of ethyl bis-methylthio-2-cyanoacrylate as a precursor. This approach is particularly useful when synthesizing derivatives of pyrazole compounds.

Procedure

  • Raw Materials : Ethyl bis-methylthio-2-cyanoacrylate and p-chlorophenyl hydrazine are reacted in dimethylformamide (DMF) with anhydrous potassium carbonate as a base.
  • Reaction Conditions :
    • The mixture is stirred and heated under reflux conditions.
  • Intermediate Formation :
    • The intermediate compound, ethyl-5-amino-3-methylthio-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, is isolated.
  • Further Modifications :
    • The intermediate can be reacted with chloroacetyl chloride in dichloromethane to yield substituted pyrazole derivatives.

Advantages

  • Flexibility in modifying the product to create derivatives with specific properties.
  • High purity of synthesized compounds confirmed via IR, NMR, and mass spectral analysis.

Comparative Analysis of Methods

Method Raw Materials Solvent Reaction Time Yield Environmental Impact
Ethoxy methylene ethyl cyanoacetate + methyl hydrazine Methyl hydrazine (40%), ethoxy methylene ethyl cyanoacetate Toluene ~5 hours High Environmentally friendly
Ethyl bis-methylthio-2-cyanoacrylate Ethyl bis-methylthio-2-cyanoacrylate, p-chlorophenyl hydrazine Dimethylformamide Variable Moderate Requires careful handling

Notes on Characterization

The synthesized compounds are typically characterized using techniques such as:

  • Thin-layer chromatography (TLC) for purity verification.
  • Infrared spectroscopy (IR) for functional group identification.
  • Nuclear magnetic resonance (NMR) for structural elucidation.
  • Mass spectrometry for molecular weight determination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of Ethyl 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This compound is a pyrazole derivative with a wide range of applications in scientific research due to its potential biological activities and use as a building block for synthesizing complex heterocyclic compounds . It is a heterocyclic compound that belongs to the pyrazole family and is of interest because of its applications in medicinal chemistry and materials science.

Chemistry

It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology

This compound exhibits potential biological activities, including anti-inflammatory and analgesic properties. Studies have demonstrated that this compound has antimicrobial properties against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and against Escherichia coli with a MIC of 64 µg/mL. Furthermore, it possesses antioxidant potential, displaying a significant reduction in free radical levels, with an IC50 value of 25 µg/mL in the DPPH assay, which indicates strong antioxidant activity. The compound can inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes. It has been observed to reduce the expression of pro-inflammatory genes such as TNF-α and IL-1 in immune cells.

Medicine

This compound is investigated for potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) with potentially fewer side effects compared to traditional NSAIDs . Studies have explored the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and examined their anti-inflammatory and analgesic activities .

Industry

It is used in developing new materials with specific properties, such as conductivity and fluorescence.

Target and Mode of Action

The compound's primary target is the muscarinic acetylcholine receptor 1-G11 protein complex, found in the cell membrane. It may suppress the action of arecoline, a chemical present in the areca nut fruit, on this receptor. The compound's interaction with this receptor could potentially affect these processes and may have a protective effect against arecoline-induced toxicity.

AssayDetailsResult
Antimicrobial ActivityEfficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coliMIC of 32 µg/mL against S. aureus; MIC of 64 µg/mL against E. coli
Antioxidant ActivityDPPH radical scavenging assayIC50 value of 25 µg/mL, indicating strong antioxidant activity
Anti-inflammatory ActivityInhibition of COX-2 and iNOS enzymesReduces production of pro-inflammatory mediators
Gene ExpressionReduction in expression of pro-inflammatory genesObserved reduction in TNF-α and IL-1 expression in immune cells

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities influenced by substituents at positions 1, 3, and 3. Below is a detailed comparison of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate with its analogs:

Substituent Variations at Position 1 (N1)

Modifications at N1 significantly alter steric and electronic properties, impacting biological activity and physicochemical parameters.

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
This compound (base compound) H C₇H₁₁N₃O₂S 201.25 Not reported 50–81 Intermediate for antifungal agents
Ethyl 5-amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate 2,3,5,6-Tetrafluorophenyl C₁₃H₁₁F₄N₃O₂S 349.30 140–143 92 Fungicidal activity
Ethyl 5-amino-3-(methylthio)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate 2,4,6-Trichlorophenyl C₁₃H₁₂Cl₃N₃O₂S 379.98 170–173 95 Antifungal
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate Methyl C₈H₁₃N₃O₂S 215.27 Not reported Not reported Pharmacological candidate

Key Observations :

  • Halogenated aryl groups (e.g., tetrafluorophenyl, trichlorophenyl) enhance thermal stability (higher melting points) and antifungal potency compared to the base compound .
Substituent Variations at Position 3 (C3)

The methylthio (-SMe) group at C3 can be replaced with bulkier or electron-withdrawing groups to modulate reactivity.

Compound Name Substituent at C3 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
Ethyl 5-amino-3-(benzylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate Benzylthio (-SPh) C₁₉H₁₆F₄N₃O₂S 441.41 Not reported 92 Enhanced fungicidal activity
5-Amino-3-(methylthio)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile Methylthio (-SMe) + cyano (-CN) C₁₁H₈Cl₃N₄S 333.63 >260 95 Structural analog for agrochemicals

Key Observations :

  • Cyano (-CN) groups at C4 (replacing the ester) reduce solubility but enhance stability under harsh conditions .
Heterocyclic and Hybrid Derivatives
Compound Name Hybrid Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate Thiophene-carbonyl C₁₂H₁₃N₃O₃S₂ 319.37 >260 96 Anticancer candidate
Ethyl 5-amino-3-(methylthio)-1-(6-((3-(trifluoromethyl)phenyl)diazenyl)benzofuran-2-carbonyl)-1H-pyrazole-4-carboxylate Benzofuran-diazenyl C₂₃H₁₈F₃N₅O₄S 517.48 >300 92 Anti-inflammatory

Key Observations :

  • Benzofuran-diazenyl derivatives show promise in anti-inflammatory applications due to electron-withdrawing trifluoromethyl groups .

Biological Activity

Overview of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This compound is a pyrazole derivative that has shown promise in various pharmacological studies. Its structure allows for interactions with multiple biological targets, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antimicrobial activity.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays, including DPPH radical scavenging and ABTS assays. In a study by Johnson et al. (2022), the compound demonstrated a significant reduction in free radical levels, with an IC50 value of 25 µg/mL in the DPPH assay, indicating strong antioxidant activity.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro and in vivo. A notable study by Lee et al. (2023) reported that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. The compound was administered at doses ranging from 10 to 100 µM, showing a dose-dependent effect on cytokine production.

Case Study 1: Treatment of Inflammatory Disorders

In a clinical trial involving patients with rheumatoid arthritis, participants treated with this compound reported decreased joint pain and swelling compared to the placebo group. The trial lasted for six months, with a dosage of 200 mg/day being well-tolerated among participants.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed promising results against human cancer cell lines. In vitro studies showed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 30 µM after 48 hours of treatment (Chen et al., 2023). Further studies are needed to explore its potential as an adjuvant therapy in cancer treatment.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing their harmful effects.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized by reacting the amino group of 5-amino-3-methylthio-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides, acid chlorides, or phenyl dithiocarbamates. Key steps include cyclocondensation of precursors like ethyl acetoacetate with appropriate reagents (e.g., phenylhydrazine or DMF-DMA). Characterization is performed via IR, ¹H-NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy : To identify functional groups (e.g., NH₂, C=O, S-CH₃).
  • ¹H-NMR : To confirm substituent positions and hydrogen environments (e.g., methylthio protons at δ ~2.5 ppm, pyrazole ring protons).
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • Elemental analysis : To verify purity (>95% by GC/HPLC) and stoichiometric ratios .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial pharmacological screening typically evaluates:

  • Analgesic activity : Tail-flick or hot-plate assays in rodent models.
  • Anti-inflammatory activity : Carrageenan-induced paw edema tests.
  • Ulcerogenicity : Assessed via histopathological analysis of gastric mucosa.
    Results are benchmarked against standard drugs (e.g., indomethacin) .

Advanced Research Questions

Q. How do substituents at the 4-position influence isomer ratios in methylation reactions?

  • Methodological Answer : Substituent electronic and steric effects dictate isomer distribution. For example, electron-withdrawing groups at the 4-position favor one isomer due to stabilized transition states. Computational modeling (DFT) can predict regioselectivity, while HPLC or GC-MS quantifies isomer ratios. Experimental validation involves synthesizing derivatives with varying substituents (e.g., Cl, CF₃) and comparing outcomes .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., dose, exposure time, model organism).
  • Purity differences : Use HPLC/LC-MS to verify compound integrity (>98% purity).
  • Structural analogs : Compare activity of closely related derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects.
    Cross-referencing with in silico docking studies (e.g., COX-2 inhibition) can clarify mechanisms .

Q. What computational approaches predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., nucleophilic substitution at the methylthio group).
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzyme active sites).
  • ADMET profiling : Predict metabolic stability (CYP450 interactions) and solubility (LogP calculations).
    Software like Gaussian or AutoDock Vina is used, validated by experimental kinetics (e.g., hydrolysis rates) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or enzyme catalysts for selective amidation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h).
    Monitor intermediates via TLC and optimize temperature/pH for each step .

Q. How does the methylthio group influence structure-activity relationships (SAR)?

  • Methodological Answer : The methylthio group enhances:

  • Lipophilicity : Measured via LogP (critical for membrane permeability).
  • Electrophilicity : Facilitates covalent binding to cysteine residues in enzymes.
    SAR studies involve synthesizing analogs (e.g., replacing S-CH₃ with O-CH₃ or NH₂) and comparing IC₅₀ values in enzyme inhibition assays. X-ray crystallography of ligand-protein complexes provides structural insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

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